molecular formula C10H6F4N2 B3208524 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 1050620-63-7

5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3208524
CAS No.: 1050620-63-7
M. Wt: 230.16 g/mol
InChI Key: RLOPEUXBLPWZFO-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is a high-purity chemical reagent designed for medicinal chemistry and pharmaceutical research. This compound features a pyrazole scaffold, a privileged structure in drug discovery known for its wide spectrum of biological activities . The strategic incorporation of both a 3-fluorophenyl group and a trifluoromethyl (CF3) group is significant; the CF3 group is renowned for its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity . Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties. Preclinical studies on highly similar analogs have demonstrated potent anti-inflammatory, analgesic, and anticancer activities . Research indicates that such compounds can function through various mechanisms, including interaction with enzyme active sites and modulation of key signaling pathways . Furthermore, related pyrazole-tetrazole hybrids have shown promising vasodilatory and antihypertensive effects in animal models, suggesting potential applications in cardiovascular research . This molecule serves as a versatile and valuable building block for exploring new therapeutic agents and structure-activity relationships (SAR) . It is ideal for researchers developing novel small-molecule inhibitors, profiling biological activity, and optimizing lead compounds in areas like oncology, immunology, and central nervous system diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2/c11-7-3-1-2-6(4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOPEUXBLPWZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 3 Fluorophenyl 3 Trifluoromethyl 1h Pyrazole

Established Synthetic Pathways for the Pyrazole (B372694) Core

The formation of the pyrazole heterocycle is a well-documented area of organic synthesis. Several robust methodologies have been developed, primarily centered around the reaction of a binucleophile, typically hydrazine (B178648) or its derivatives, with a three-carbon dielectrophilic synthon.

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, a pathway known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.orgnih.gov This approach involves the reaction of a β-diketone, β-ketoester, or related 1,3-dielectrophile with hydrazine hydrate (B1144303) or a substituted hydrazine. youtube.com The reaction proceeds through the formation of an initial imine or enamine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

A significant challenge in this method, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity, which can lead to the formation of two possible regioisomers. nih.gov However, reaction conditions, such as the solvent and the nature of the hydrazine (e.g., free base vs. hydrochloride salt), can be optimized to favor the formation of a specific isomer. acs.org For the synthesis of the target compound, this would typically involve the reaction of a trifluoromethylated 1,3-diketone with 3-fluorophenylhydrazine or, conversely, a 3-fluorophenyl-substituted 1,3-diketone with trifluoromethylhydrazine.

Reactant 1 Reactant 2 Key Features Reference
1,3-Dicarbonyl CompoundHydrazine DerivativeClassic, high-yield method (Knorr Synthesis). nih.govbeilstein-journals.org
β-DiketoneHydrazineCan produce two regioisomers with unsymmetrical diketones. nih.gov
Trichloromethyl EnonesArylhydrazine HydrochloridesRegiocontrolled synthesis of 1,3-regioisomers. acs.org
α,β-Unsaturated KetonesHydrazine DerivativeLeads to pyrazolines, which are then oxidized to pyrazoles. nih.gov

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules like pyrazoles in a single synthetic operation, adhering to the principles of pot, atom, and step economy. mdpi.comrsc.org These reactions involve the combination of three or more starting materials in a one-pot process to form a product that contains portions of all the initial reactants. beilstein-journals.org

Several MCR strategies have been developed for pyrazole synthesis. nih.govbeilstein-journals.org For instance, a three-component reaction can involve an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org Four-component reactions, often used to synthesize highly substituted pyrano[2,3-c]pyrazoles, might combine aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate. rsc.org These methods offer significant advantages in terms of efficiency and the ability to generate diverse libraries of substituted pyrazoles by varying the individual components. mdpi.comacs.org

Reaction Type Components Catalyst/Conditions Key Features Reference
Three-ComponentAldehydes, β-ketoesters, HydrazinesYb(PFO)₃Efficient synthesis of pyrazole-4-carboxylates. beilstein-journals.org
Three-ComponentThiazolidinedione chalcones, Benzaldehydes, N-tosyl hydrazineCs₂CO₃ in DMF[3+2] cycloaddition, metal-free. rsc.org
Four-ComponentAldehydes, Malononitrile, β-ketoesters, Hydrazine hydrateSodium gluconate or Taurine in waterGreen synthesis of fused pyrazoles. rsc.org
Titanium-mediatedAlkynes, Nitriles, Titanium Imido Complexes[py₂TiCl₂(NPh)]₂[2+2+1] multicomponent coupling. nih.gov

The 1,3-dipolar cycloaddition is another fundamental strategy for constructing the pyrazole ring. organic-chemistry.org This method typically involves the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. acs.org The reaction of a diazoalkane with an alkyne directly yields a pyrazole. A common and practical variation of this method involves the in situ generation of diazo compounds from stable precursors like N-tosylhydrazones, which circumvents the need to handle potentially hazardous diazo compounds directly. organic-chemistry.orgacs.org

This approach offers high regioselectivity, particularly when reacting diazo compounds with terminal alkynes, leading to the formation of 3,5-disubstituted pyrazoles. acs.org Intramolecular versions of this reaction, using substrates that contain both an alkyne and a tosylhydrazone moiety, have also been developed to produce fused polycyclic pyrazoles under mild, transition-metal-free conditions. acs.org

1,3-Dipole Source Dipolarophile Conditions Product Type Reference
Diazo compounds (from aldehydes)Terminal AlkynesOne-pot procedureRegioselective 3,5-disubstituted pyrazoles acs.org
N-TosylhydrazonesTerminal AlkynesOne-pot, three-component3,5-disubstituted 1H-pyrazoles organic-chemistry.org
N-TosylhydrazonesUnactivated bromovinyl acetalsIn situ diazo generationRegioselective 3,5-disubstituted pyrazoles organic-chemistry.org
Alkyne-tethered Tosylhydrazones(Intramolecular)Transition-metal-freeFused polycyclic pyrazoles acs.org
Trifluoroacetonitrile iminesEnones (Chalcones)(3+2) cycloaddition, then oxidationPolysubstituted 3-trifluoromethylpyrazoles acs.org

Introduction of Fluorophenyl and Trifluoromethyl Substituents

The specific substituents of 5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole are typically introduced by incorporating them into the starting materials used in the pyrazole-forming reactions described above.

The 3-fluorophenyl group is generally introduced as part of one of the key building blocks. In cyclocondensation reactions, this can be achieved by using a 1,3-dicarbonyl compound bearing a 3-fluorophenyl substituent at the appropriate position. acs.org Alternatively, 3-fluorophenylhydrazine can be used as the nitrogen-containing component, which reacts with a suitable 1,3-dicarbonyl precursor. In 1,3-dipolar cycloaddition reactions, a 3-fluorophenyl-substituted alkyne or a tosylhydrazone derived from 3-fluorobenzaldehyde (B1666160) could serve as the starting material to install the desired group onto the pyrazole ring. organic-chemistry.org

The trifluoromethyl (CF₃) group is a crucial pharmacophore, and its installation onto a pyrazole ring is a key synthetic challenge. researchgate.net The most direct methods involve using building blocks that already contain the CF₃ group. mdpi.com

Common strategies include:

Using Trifluoromethylated 1,3-Dicarbonyls: Compounds like 4,4,4-trifluoro-1-aryl-1,3-butanediones are frequently used as precursors in cyclocondensation reactions with hydrazines. bibliomed.org

Reactions with Trifluoromethylated Alkynes or Ynones: Silver-catalyzed reactions between trifluoromethylated ynones and hydrazines provide a rapid and highly regioselective route to 3-CF₃-pyrazoles. mdpi.com

Cycloaddition with CF₃-Containing Dipoles: Silver-catalyzed [3+2] cycloaddition of trifluorodiazoethane (CF₃CHN₂) with dicyanoalkenes is a method for creating pyrazoles with both trifluoromethyl and cyano groups. chinesechemsoc.org Similarly, nitrile imines derived from trifluoroacetohydrazonoyl halides can be used in cycloadditions. acs.org

Using Trifluoromethylhydrazine: A one-pot synthesis can be achieved by trapping transiently generated trifluoromethylhydrazine with various 1,3-dielectrophiles like diketones or ketoesters. acs.orgnih.gov

| CF₃ Source | Reaction Type | Key Features | Reference | | --- | --- | --- | --- | --- | | Trifluoromethylated 1,3-dicarbonyls | Cyclocondensation | Widely used, reliable method. | mdpi.combibliomed.org | | Trifluoromethylated Ynones | Silver-catalyzed cyclization | Fast, highly regioselective for 3-CF₃-pyrazoles. | mdpi.com | | Trifluorodiazoethane (CF₃CHN₂) | Silver-catalyzed [3+2] cycloaddition | Constructs pyrazoles with CF₃ and cyano groups. | chinesechemsoc.org | | Trifluoromethylhydrazine | Condensation with 1,3-dicarbonyls | Direct route to N-trifluoromethyl pyrazoles or C-trifluoromethyl pyrazoles depending on the hydrazine isomer used. | acs.orgnih.gov | | Togni Reagent | Trifluoromethylation/cyclization | Reacts with acetylenic ketones and phenylhydrazine. | nih.gov |

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of pyrazoles, including trifluoromethyl-substituted derivatives, is a well-established field, yet the optimization of reaction conditions remains crucial for achieving high yields, purity, and regioselectivity. Classical synthesis often involves the cyclocondensation of a 1,3-dielectrophilic compound with a hydrazine derivative. For this compound, this would typically involve the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with 3-fluorophenylhydrazine. However, modern synthetic chemistry emphasizes efficiency, cost-effectiveness, and environmental compatibility, leading to extensive research into catalysts, solvents, and energy sources. mdpi.com

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent system is paramount in pyrazole synthesis, influencing reaction rates and, critically, the regioselectivity of the final product. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to two possible regioisomers.

Catalyst Systems: Both acidic and basic catalysts are commonly employed to facilitate the condensation and cyclization steps. Simple mineral acids or organic acids like acetic acid can catalyze the initial formation of a hydrazone intermediate. mdpi.com Lewis acids have also proven effective. For instance, a homogeneous catalytic system using FeCl₃ and polyvinyl pyrrolidine (B122466) (PVP) has been reported for the synthesis of aminopyrazoles, accelerating the reaction through the addition of hydrazine to a double bond. mdpi.com Other heterogeneous catalysts, such as CeO₂/SiO₂, have been used in multicomponent reactions to produce pyrazolones. thieme-connect.com For trifluoromethylated pyrazoles specifically, the electronic nature of the CF₃ group can make certain steps, like subsequent cross-coupling reactions, more challenging, necessitating careful catalyst selection. mdpi.com

Solvent Effects: The solvent medium can dramatically alter the course of the reaction. The regioselectivity of the synthesis of trifluoromethyl-pyrazoles has been shown to be highly dependent on the solvent's nature. Highly polar protic solvents, such as hexafluoroisopropanol, tend to favor the formation of 3-trifluoromethylpyrazoles. researchgate.net In contrast, polar aprotic solvents like DMSO often lead to the preferential formation of the 5-CF₃-substituted isomers. researchgate.net Green solvents, particularly water or aqueous mixtures (e.g., water/PEG-400), are increasingly utilized to develop more environmentally benign protocols. mdpi.comresearchgate.net The use of surfactants like cetyltrimethylammonium bromide (CTAB) in water can create micellar environments that promote the reaction between organic substrates. thieme-connect.com

Table 1: Examples of Catalyst and Solvent Systems in Pyrazole Synthesis

Catalyst System Solvent Reactant Types Key Findings
None (acid-catalyzed) Hexafluoroisopropanol (protic) Trifluoroacetylated acetylenes, arylhydrazines Favors formation of 3-CF₃ pyrazoles researchgate.net
None (base-catalyzed) DMSO (aprotic) Trifluoroacetylated acetylenes, arylhydrazines Favors formation of 5-CF₃ pyrazoles researchgate.net
FeCl₃ / PVP Water / PEG-400 Arylhydrazines, malononitrile derivatives Homogeneous catalysis, high yields (up to 97%) mdpi.com
Sodium p-toluenesulfonate Water Phenylhydrazine, aldehydes, malononitrile Green protocol for 5-aminopyrazoles mdpi.com
CeO₂/SiO₂ (Lewis acid) Water Phenylhydrazine, ethyl acetoacetate, aldehydes Heterogeneous catalysis in a multicomponent reaction thieme-connect.com
DABCO Alcoholic Medium Aromatic aldehyde, tosylhydrazine, 2-bromo-3,3,3-trifluoroprop-1-ene Synthesis of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole analogues researchgate.net

Temperature, Time, and Green Chemistry Principles

Conventional pyrazole syntheses often require high temperatures and long reaction times, which increases energy consumption and can lead to the formation of undesired byproducts. mdpi.comresearchgate.net Modern approaches focus on minimizing these factors through alternative energy sources and optimized conditions.

Temperature and Time: The reaction temperature is a critical parameter that must be carefully controlled. While some syntheses proceed at room temperature, others require reflux conditions to achieve a reasonable reaction rate. researchgate.net A temperature-controlled divergent synthesis has been reported where the reaction of α,β-alkynic ketones with tosylhydrazine at 80 °C yields N-tosyl-pyrazoles, whereas at 120 °C, the tosyl group is cleaved to afford NH-pyrazoles. nih.gov One-pot, solvent-free syntheses of trifluoromethylated pyrazole derivatives have been achieved by heating the reactants to 110 °C, resulting in high yields (80-92%) and demonstrating that elevated temperatures can be compatible with green chemistry principles if other factors like solvents and catalysts are eliminated. figshare.comresearcher.life

Green Chemistry Principles: The application of green chemistry is a major focus in modern organic synthesis. thieme-connect.com

Microwave Irradiation: This technique has become a widely used tool to accelerate organic reactions. mdpi.com For the synthesis of pyranopyrazoles, microwave heating has been shown to reduce reaction times from hours to just a few minutes compared to conventional heating methods. rsc.orggsconlinepress.com

Ultrasonic Irradiation: Sonication is another alternative energy source that can promote reactions, often at room temperature, by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding the reactants together (mechanochemistry), represents an ideal green method by eliminating solvent waste entirely. researchgate.net As mentioned, heating a mixture of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, an aniline (B41778) derivative, and trimethyl orthoformate under solvent- and catalyst-free conditions provides a highly efficient route to functionalized pyrazoles. figshare.comresearcher.life

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Pyrazole Derivatives

Method Energy Source Temperature Reaction Time Solvent Key Advantage
Conventional Oil Bath / Heating Mantle 80-120 °C (Reflux) 2 - 24 hours Ethanol, DMF, Acetic Acid Well-established procedures mdpi.comrsc.org
Microwave Irradiation Microwaves ~80 °C 2 - 10 minutes Ethanol or Solvent-free Drastic reduction in reaction time rsc.orggsconlinepress.com
Ultrasonic Irradiation Ultrasound Room Temperature 10 - 40 minutes Water, Ethanol Energy efficiency, mild conditions researchgate.netrsc.org
Solvent-Free (Heating) Heating Mantle 110 °C Not specified None Eliminates solvent waste, operational simplicity figshare.comresearcher.life
Solvent-Free (Grinding) Mechanical Force Room Temperature Not specified None Avoids heating and solvents researchgate.net

Derivatization and Functionalization of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle with distinct reactive sites that allow for a variety of chemical transformations. For this compound, derivatization can occur at the N1-position or at the C4-position of the pyrazole ring.

N-Substitution Reactions

The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily removed by a base, creating a pyrazolate anion. This anion is a potent nucleophile that can react with various electrophiles.

N-Alkylation and N-Arylation: The most common derivatization is the introduction of an alkyl or aryl group at the N1 position. This is typically achieved by reacting the pyrazole with alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates in the presence of a base like potassium carbonate or sodium hydride. pharmaguideline.com A direct, one-pot method for preparing N-alkyl and N-aryl pyrazoles from primary amines, a 1,3-diketone, and an amination reagent has also been developed, proceeding under mild conditions in DMF. nih.govacs.org This method tolerates a wide range of functional groups on both aliphatic and aromatic amines. acs.org

Reaction with Other Electrophiles: Besides alkyl and aryl groups, the N1-position can be substituted with other functionalities. For example, N-nitropyrazoles can be synthesized, which are themselves precursors for further nucleophilic substitution reactions. acs.org

Table 3: Examples of Reagents for N-Substitution of Pyrazoles

Reagent Class Specific Example Conditions N-Substituent
Alkyl Halide Dimethyl sulfate, Alkyl halides Base (e.g., K₂CO₃) Alkyl group pharmaguideline.com
Primary Amine 4-Fluoroaniline, Cyclohexanamine O-(4-nitrobenzoyl)hydroxylamine, DMF, 80-85 °C Aryl, Alkyl groups nih.gov
Acyl Halide Acetyl chloride Base Acyl group
Sulfonyl Halide Tosyl chloride Base Tosyl group nih.gov

Functionalization at C4-position and other peripheral sites

The electron density of the pyrazole ring makes the C4 position the most susceptible to electrophilic attack. pharmaguideline.com The C3 and C5 positions are less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms. rrbdavc.org

Electrophilic Substitution: Standard electrophilic substitution reactions can be used to introduce functional groups at the C4 position. These include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or iodine can introduce bromine or iodine at C4. researchgate.netrrbdavc.org

Nitration: Treatment with a mixture of concentrated nitric and sulfuric acids typically results in the formation of a 4-nitropyrazole. rrbdavc.org

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and DMF, is an effective method for introducing a formyl (-CHO) group at the C4 position. mdpi.com

Metal-Catalyzed Cross-Coupling: For more complex modifications, modern cross-coupling reactions are invaluable. The C4-position can be functionalized via borylation or stannylation, creating intermediates suitable for Suzuki or Stille couplings. znaturforsch.com Direct C-H arylation is also a powerful tool. While direct arylation of unsubstituted pyrazoles can lead to mixtures of C4 and C5 products, the regioselectivity can be controlled. academie-sciences.fr For example, introducing an ester as a blocking group at the C4 position can direct palladium-catalyzed arylation exclusively to the C5 position. academie-sciences.fr

Lithiation: Direct lithiation of the pyrazole ring can be achieved, although it often requires specific directing groups. This can be followed by quenching with an electrophile to introduce a variety of substituents. For 1-methyl-3-(trifluoromethyl)-1H-pyrazole, lithiation followed by reaction with various electrophiles has been used to install aldehyde, acid, and boronic ester groups. enamine.net

Analytical Characterization Techniques for this compound and its Analogs

The unambiguous structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.

¹H NMR: The proton spectrum provides key information. The C4-H proton of the pyrazole ring typically appears as a singlet. Aromatic protons of the 3-fluorophenyl group will show characteristic splitting patterns (multiplets), and the NH proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. nih.gov

¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are characteristic, with C4 typically appearing at a higher field (lower ppm) than C3 and C5. mdpi.com The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the fluorophenyl ring will show coupling to the fluorine atom (¹JCF, ²JCF, etc.). nih.gov

¹⁹F NMR: This is essential for fluorinated compounds. The spectrum would be expected to show two distinct signals: one for the CF₃ group (typically a singlet) and one for the fluorine on the phenyl ring (a multiplet).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental formula. nih.govfigshare.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions would include N-H stretching (a broad peak around 3100-3300 cm⁻¹), C=N and C=C stretching in the aromatic region (approx. 1500-1600 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹). figshare.comsemanticscholar.org

Elemental Analysis: This technique provides the percentage composition of C, H, and N in the sample, which can be compared to the theoretical values calculated from the molecular formula to confirm the compound's purity. researchgate.netfigshare.com

Table 4: Representative Analytical Data for a Close Analog: 5-(3-Fluorophenyl)-3-phenyl-1-tosyl-1H-pyrazole nih.gov

Technique Data Type Observed Signals and Interpretation
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ, ppm) 7.77-7.75 (m, 2H), 7.58 (d, 2H), 7.37–7.29 (m, 4H), 7.19–7.14 (m, 3H), 7.13–7.06 (m, 2H), 6.55 (s, 1H, C4-H) , 2.30 (s, 3H, Tosyl-CH₃)
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ, ppm) 161.89 (d, J = 245.0 Hz, C-F) , 154.15, 146.80, 144.50, 133.63, 130.45 (d, J = 7.5 Hz), 130.09, 128.69, 128.41, 128.36, 127.69, 126.99, 125.39, 124.88, 124.86, 116.09 (d, J = 22.5 Hz), 115.47 (d, J = 20.0 Hz), 108.69 (C4) , 20.64 (Tosyl-CH₃)
HRMS (ESI) m/z Calculated for C₂₂H₁₈FN₂O₂S [M+H]⁺: 393.1068, Found: 393.1064

Note: The data presented is for a structurally related N-tosylated analog and serves as a representative example of the types of signals expected.


Computational and Theoretical Investigations of 5 3 Fluorophenyl 3 Trifluoromethyl 1h Pyrazole

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry, stability, and reactivity of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT studies on substituted pyrazoles typically employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311G to optimize the molecular geometry and calculate various electronic properties. researchgate.net

DFT calculations are also employed to compute electronic properties such as dipole moment, polarizability, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., FT-IR) for validation. researchgate.net

Table 1: Representative Calculated Structural Parameters for Substituted Pyrazoles using DFT

Parameter Typical Value Range Description
Pyrazole (B372694) C-N Bond Length 1.32 - 1.38 Å The length of the carbon-nitrogen bonds within the pyrazole ring.
Pyrazole N-N Bond Length 1.34 - 1.39 Å The length of the nitrogen-nitrogen bond in the pyrazole ring.
Dihedral Angle (Pyrazole-Phenyl) 30° - 55° The angle of twist between the planes of the pyrazole and phenyl rings.
C-F Bond Length ~1.35 Å The length of the carbon-fluorine bond in the fluorophenyl group.

Note: This table contains representative data from DFT studies on analogous substituted pyrazole compounds. The exact values for 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole would require a specific calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Studies on fluoropyrazoles have utilized ab initio methods to calculate energies and dipole moments, often comparing the results with DFT to assess the performance of different computational levels. clockss.org These methods are particularly useful for accurately predicting the relative energies of different tautomers and conformers. clockss.org

Conformational Analysis and Tautomerism of the Pyrazole Scaffold

The pyrazole scaffold of this compound can exist in different forms due to conformational flexibility and annular tautomerism.

Tautomerism: Annular tautomerism is a key feature of N-unsubstituted pyrazoles, where the single hydrogen atom can be attached to either of the two ring nitrogen atoms. This results in two possible tautomers: this compound and 3-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. The relative stability of these tautomers is governed by the electronic nature of the substituents at positions 3 and 5. The presence of a σ-withdrawing fluorine atom on the phenyl ring can influence the preference for one tautomer over the other. nih.gov For 3(5)-phenylpyrazoles, studies have shown that the equilibrium often favors the 3-phenyl tautomer in solution. fu-berlin.de The strongly electron-withdrawing nature of the trifluoromethyl group also plays a crucial role in determining the tautomeric equilibrium.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, colored in shades of blue).

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the pyrazole ring not bonded to hydrogen and the fluorine atoms of the CF3 group. These regions are susceptible to electrophilic attack. Conversely, the most positive potential would be found around the pyrazole N-H proton, making it a potential hydrogen bond donor site.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. For this pyrazole derivative, the HOMO is expected to be distributed primarily over the pyrazole ring and the 3-fluorophenyl group.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The LUMO is likely to be localized on the pyrazole ring and significantly influenced by the electron-withdrawing trifluoromethyl group.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Calculations on similar pyrazoles provide insights into these energy levels. researchgate.net

Table 2: Representative FMO Energies for Substituted Pyrazoles

Molecular Orbital Typical Energy Range (eV) Role in Reactivity
HOMO -6.0 to -7.5 eV Electron Donor (Nucleophile)
LUMO -1.5 to -2.5 eV Electron Acceptor (Electrophile)

Note: This table contains representative data from FMO analyses of analogous substituted pyrazole compounds. The exact values for this compound would require a specific calculation.

Biological Activity and Mechanistic Elucidation of 5 3 Fluorophenyl 3 Trifluoromethyl 1h Pyrazole Pre Clinical, in Vitro, and in Vivo Non Human Studies

Investigation of Molecular Targets and Pathways

No specific studies detailing the molecular targets or pathway modulations of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole were identified. Research on analogous compounds suggests potential activities in enzyme inhibition and signal pathway modulation.

Enzyme Inhibition Studies (in vitro) (e.g., COX, Kinases, etc.)

There are no publically available in vitro studies investigating the inhibitory effect of this compound on enzymes such as cyclooxygenases (COX) or various kinases.

However, the 1,5-diarylpyrazole scaffold is a well-known framework for COX-2 inhibitors, with Celecoxib (B62257) being a prominent example. nih.gov Studies on numerous trifluoromethyl-containing pyrazole (B372694) derivatives show significant anti-inflammatory activity, which is often rationalized through the inhibition of the COX-2 enzyme. nih.gov For instance, a series of 1,5-diarylpyrazoles containing a trifluoromethyl group at the 3-position and a sulfonamide moiety were identified as potent and selective COX-2 inhibitors. nih.gov Similarly, other fluorinated pyrazole derivatives have been explored as potential kinase inhibitors, targeting enzymes like p38 MAP kinase and Aurora kinase B, which are crucial in inflammatory and cell cycle signaling pathways respectively. nih.govnih.gov

Receptor Binding Assays (in vitro)

No data from in vitro receptor binding assays for this compound could be located. While pyrazole derivatives have been investigated for their interaction with various receptors, no specific information is available for this compound.

Modulation of Intracellular Signaling Pathways

Specific information on the modulation of any intracellular signaling pathways by this compound is not available in published literature. Studies on structurally related pyrazoles, such as the COX-1 selective inhibitor SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole), have shown effects on intracellular pathways, including the generation of reactive oxygen species (ROS), which can in turn affect cell cycle progression. nih.gov

Cellular Assays and Phenotypic Screening (in vitro)

No published data from cellular assays or phenotypic screening specifically for this compound were found.

Cell Viability and Proliferation Studies (e.g., in cancer cell lines)

There are no specific studies reporting the effects of this compound on the viability or proliferation of cancer cell lines.

For context, the closely related compound 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (lacking the fluorine on the phenyl ring) displayed moderate cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 81.48 ± 0.89 μM. nih.gov Other pyrazole derivatives have shown potent anti-proliferative activity against various human cancer cell lines, often in a dose- and time-dependent manner. nih.govresearchgate.net For example, the pyrazole derivative SC-560 was found to more potently inhibit the growth of human lung cancer cell lines (A549, H460, and H358) compared to normal bronchial epithelial cells. nih.gov

Apoptosis Induction and Cell Cycle Arrest Mechanisms (in vitro)

No in vitro studies have been published detailing the ability of this compound to induce apoptosis or cause cell cycle arrest.

Research on other pyrazole compounds has demonstrated these effects. For instance, some pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of ROS and activation of caspase 3. nih.govresearchgate.net Furthermore, treatment with certain pyrazoles has led to cell cycle arrest at different phases, such as the G1 or S phase, thereby inhibiting cancer cell proliferation. nih.govnih.gov A novel pyrazole derivative, PTA-1, was found to alter the cell cycle by arresting MDA-MB-231 breast cancer cells in the S and G2/M phases. nih.gov

Modulation of Inflammatory Pathways (in vitro)

The anti-inflammatory potential of pyrazole derivatives has been substantially documented in in vitro settings. Compounds structurally related to this compound have demonstrated the ability to modulate key inflammatory signaling cascades. A notable class of related compounds, bis(trifluoromethyl)pyrazoles (BTPs), are recognized as potent inhibitors of cytokine production. researchgate.netlookchem.com These compounds have been shown to suppress the synthesis of both T-helper 1 (Th1) and T-helper 2 (Th2) cytokines, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interleukin-5 (IL-5). researchgate.netlookchem.com The mechanism of BTPs involves the regulation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor in the immune response, through a pathway that is distinct from calcineurin inhibition. researchgate.netlookchem.com

Furthermore, other pyrazole derivatives have been found to inhibit the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The anti-inflammatory properties are often attributed to the core pyrazole ring structure. researchgate.net Some trifluoromethyl-pyrazole derivatives have been specifically investigated as potential inhibitors of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins (B1171923) which mediate inflammation. nih.gov The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory responses, has also been identified as a mechanism for certain pyrazolo-scaffold compounds. medchemexpress.commdpi.com

Compound ClassTarget Pathway/MediatorObserved In Vitro EffectReference
Bis(trifluoromethyl)pyrazoles (BTPs)Cytokines (IL-2, IL-4, IL-5)Inhibition of production researchgate.netlookchem.com
Pyrazole DerivativesCytokines (TNF-α, IL-6)Inhibition of production nih.gov
Trifluoromethyl-pyrazolesCyclooxygenase-2 (COX-2)Potential inhibition nih.gov
Pyrazolo[1,5-a]quinazolinesNF-κBInhibition of transcriptional activity mdpi.com

In Vivo Efficacy Studies in Animal Models (Non-human)

Disease Model Establishment and Assessment (e.g., animal models of inflammation, cancer xenograft models)

The therapeutic efficacy of pyrazole compounds has been evaluated in various non-human, in vivo models. In the context of inflammation, the carrageenan-induced rat paw edema model is a standard for assessing acute anti-inflammatory activity, where pyrazole derivatives have been shown to reduce swelling. nih.govnih.gov For chronic inflammatory conditions, the adjuvant-induced arthritis model in rats is employed to study effects on persistent inflammatory pain. nih.gov A canine synovitis model has also been successfully used to confirm the in vivo efficacy of pyrazole-based COX-2 inhibitors. nih.gov

In oncology research, cancer xenograft models, particularly patient-derived xenograft (PDX) models which maintain the characteristics of the original human tumor, are crucial for pre-clinical assessment. semanticscholar.org Pyrazole-based compounds have demonstrated anti-tumor activity in such models. For instance, novel pyrazole-based inhibitors of the STAT3 pathway have shown efficacy in murine PDX models of pediatric high-grade glioma, indicating their potential to suppress tumor growth in vivo. nih.gov

Pharmacodynamic Biomarker Evaluation in Animal Models

Pharmacodynamic biomarkers are essential for demonstrating a drug's mechanism of action in a living system. For pyrazole-based anti-cancer agents targeting the STAT3 pathway, a key biomarker is the level of phosphorylated STAT3 (pSTAT3). In vivo studies have confirmed that these inhibitors can effectively and selectively block the phosphorylation of STAT3 induced by IL-6 within tumor tissue, without significantly affecting other signaling molecules. nih.gov The activation of STAT3 is a feature in many cancers across species, including humans and canines, highlighting its utility as a translational biomarker. nih.gov In inflammation models, while biomarkers like tissue myeloperoxidase and TNF-alpha levels are often measured, one study with 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives showed that the compounds exerted pain-reducing effects without altering these specific markers, suggesting alternative or more complex mechanisms of action. nih.gov

Detailed Mechanisms of Action at the Subcellular Level

Protein Expression and Proteomic Analysis

At the subcellular level, pyrazole derivatives exert their effects by modulating the expression and activity of critical proteins, particularly those involved in apoptosis, or programmed cell death. nih.govresearchgate.net A common mechanism involves altering the balance of the Bcl-2 family of proteins. Studies have shown that treatment with these compounds can lead to a downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. researchgate.netnih.gov This shift increases the Bax/Bcl-2 ratio, a critical event that permeabilizes the mitochondrial membrane and initiates the intrinsic apoptotic pathway.

This initiation leads to the activation of a cascade of caspase enzymes. Evidence indicates that pyrazole compounds can enhance the cleavage, and thus activation, of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.govresearchgate.net Activated caspase-3 proceeds to cleave cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the systematic dismantling of the cell. researchgate.net Furthermore, certain pyrazole derivatives designed to inhibit the p53-MDM2 protein-protein interaction have been found to increase cellular levels of the p53 tumor suppressor protein and its downstream target, the cell cycle inhibitor p21. ekb.eg While comprehensive proteomic analyses on this compound are not widely published, this analytical approach is a powerful method for identifying the broad spectrum of protein changes induced by a compound in cells or tissues. nih.govnih.gov

ProteinFunctionEffect of Pyrazole TreatmentReference
Bcl-2Anti-apoptoticDecreased expression researchgate.netnih.gov
BaxPro-apoptoticIncreased expression researchgate.netnih.gov
Caspase-9Apoptosis initiation (intrinsic)Enhanced cleavage/activation researchgate.net
Caspase-8Apoptosis initiation (extrinsic)Enhanced cleavage/activation researchgate.net
Caspase-3Apoptosis executionEnhanced cleavage/activation nih.gov
PARP-1DNA repair, apoptosis substrateEnhanced cleavage researchgate.net
p53Tumor suppressorIncreased protein level ekb.eg
p21Cell cycle inhibitorIncreased protein level ekb.eg

Gene Expression Analysis

The effects of pyrazole compounds on protein expression are often preceded by changes at the transcriptional level. Gene expression analyses have revealed that 1,3,5-trisubstituted-1H-pyrazole derivatives can significantly alter the mRNA levels of genes that regulate apoptosis. nih.gov Specifically, treatment of cancer cell lines has been shown to decrease the gene expression of the anti-apoptotic factor Bcl-2. nih.gov

In concert with this downregulation, a significant upregulation in the gene expression of several pro-apoptotic genes is observed. These include BAX, the tumor suppressor gene p53, and Caspase-3. nih.gov This modulation of gene expression effectively primes the cell for apoptosis by ensuring the necessary components of the death machinery are transcribed. The ability of pyrazole-based compounds to inhibit transcription factors, such as STAT3, is another key mechanism by which they can control the expression of genes crucial for tumor cell proliferation and survival. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 5 3 Fluorophenyl 3 Trifluoromethyl 1h Pyrazole Analogs

Systematic Modification of the Pyrazole (B372694) Core and Substituents

Systematic modifications of the pyrazole core and its substituents have provided significant insights into the structural requirements for biological activity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. nih.gov Its N-1 position can act as a hydrogen bond donor, while the N-2 position can act as a hydrogen bond acceptor, allowing for various interactions with biological targets. nih.gov

The trifluoromethyl (CF3) group at the 3-position of the pyrazole ring is a key feature in many biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance the functional properties of the molecule. nih.gov Trifluoromethylated pyrazoles are integral components of various pharmaceuticals. nih.gov

Research has shown that the CF3 group's strong electron-withdrawing nature influences the electronic properties of the pyrazole ring, which in turn can affect binding affinity to target proteins. For instance, in a series of pyrazole-based inhibitors, the presence of a trifluoromethyl group was found to be important for potent activity.

Table 1: Effect of Substituents at the 3-Position
Compound IDModification at C3Observed Activity
Analog ATrifluoromethyl (CF3)High
Analog BMethyl (CH3)Moderate
Analog CPhenyl (C6H5)Low

This table is for illustrative purposes and synthesizes general findings on the importance of the trifluoromethyl group.

The 5-phenyl group is another critical component for the activity of this class of compounds. Modifications to this phenyl ring, including the position and nature of substituents, have been extensively studied. The presence of a phenyl group at this position is often crucial for establishing key interactions within the binding pocket of target enzymes. nih.gov

For example, in one study, the 3,5-diphenylpyrazole (B73989) scaffold demonstrated high potency, indicating the importance of aryl moieties at these positions for targeting specific pockets in the enzyme. nih.gov Further decoration of this phenyl ring can modulate activity and selectivity.

Table 2: Impact of Substitutions on the 5-Phenyl Ring
Compound IDModification at C5-PhenylObserved Activity
Analog D3-FluorophenylHigh
Analog E4-FluorophenylModerate
Analog FUnsubstituted PhenylLow

This table illustrates the impact of substitutions on the 5-phenyl ring based on general SAR principles.

The nitrogen atoms of the pyrazole core offer opportunities for modification that can significantly impact a compound's properties. The N-1 nitrogen has properties similar to pyrrole's NH and can act as a hydrogen bond donor, while the N-2 nitrogen is similar to pyridine's nitrogen and can be a hydrogen bond acceptor. nih.gov

Substitution at the N1 position has been explored to modulate the pharmacokinetic and pharmacodynamic properties of pyrazole derivatives. For instance, the introduction of different lipophilic moieties at the N-position of 3,5-diphenylpyrazoles led to a decrease in activity against certain enzymes, suggesting that an unsubstituted N-H may be favorable for binding in some cases. nih.gov

Table 3: Effect of N-Substitution on the Pyrazole Ring
Compound IDModification at N1Observed Activity
Analog G-H (unsubstituted)High
Analog H-CH3 (Methyl)Moderate
Analog I-C6H5 (Phenyl)Low

This table provides a generalized representation of the effect of N-substitution on the pyrazole ring.

Impact of Fluorine Position on Biological Activity

The position of the fluorine atom on the phenyl ring has a profound effect on the biological activity of these compounds. Fluorine's unique properties, such as its high electronegativity and small size, can influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions. researchgate.net

Studies comparing ortho-, meta-, and para-fluorophenyl analogs have revealed that the position of fluorine substitution can be a determining factor for potency and selectivity. For instance, in a series of pyrazole compounds, the position of the fluorine atom on the phenyl ring demonstrated varied antinociceptive effects. frontiersin.org It has been observed that para-substitution can improve interaction with certain receptors, while ortho-substitution might reduce affinity for others. frontiersin.org

The introduction of fluorine can also enhance biological activity by increasing the compound's ability to penetrate biological membranes. researchgate.net The C-F bond is more stable than a C-H bond, which can increase metabolic stability. mdpi.comsemanticscholar.org

Table 4: Positional Effects of Fluorine on the Phenyl Ring
Fluorine PositionGeneral Effect on ActivityRationale
Ortho (2-position)Can lead to steric hindrance, potentially reducing binding affinity. frontiersin.orgThe fluorine atom's proximity to the pyrazole core may interfere with optimal binding orientation.
Meta (3-position)Often associated with potent activity, suggesting a favorable interaction in the target's binding site.The electronic effects of the meta-fluorine can favorably influence the overall conformation and electronic distribution.
Para (4-position)Can enhance interactions with peripheral receptors and improve metabolic stability. frontiersin.orgmdpi.comsemanticscholar.orgThe para-position is often exposed to solvent or can form specific interactions, and fluorination can block potential metabolic sites.

This table summarizes general trends observed for the positional effects of fluorine on the phenyl ring.

Bioisosterism, the replacement of an atom or group with another that has similar physical or chemical properties, is a common strategy in drug design. cambridgemedchemconsulting.com While fluorine itself is often used as a bioisostere for hydrogen, exploring other groups to replace fluorine can provide further insights into SAR and lead to improved compounds.

Potential bioisosteric replacements for a fluorine atom include other halogens (Cl, Br), a cyano group (-CN), or a trifluoromethyl group (-CF3), although the latter is significantly larger. The choice of a bioisostere depends on maintaining or improving the desired physicochemical and biological properties. For instance, replacing hydrogen with fluorine is a well-established strategy to modulate metabolism or off-target activity. cambridgemedchemconsulting.com The strong C-F bond is resistant to metabolic cleavage, and fluorine's electron-withdrawing nature can reduce oxidative metabolism. cambridgemedchemconsulting.com

The success of a bioisosteric replacement is highly dependent on the specific biological target and the molecular series being studied. tandfonline.com

Elucidation of Key Pharmacophores and Structural Requirements for Activity

The biological activity of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole analogs is intrinsically linked to the specific arrangement and nature of their constituent pharmacophoric features. A critical pharmacophore for many biologically active 1,5-diarylpyrazoles is the central pyrazole ring substituted with specific aryl groups at the 1 and 5 positions, and a trifluoromethyl group at the 3-position.

The 1,5-diarylpyrazole scaffold serves as a rigid core that appropriately orients the pendant aryl groups for optimal interaction with biological targets. The substitution pattern on these phenyl rings is a key determinant of activity and selectivity. For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, a seminal study on 1,5-diarylpyrazoles led to the discovery of Celecoxib (B62257). nih.gov In this class of compounds, a sulfonamide or a similar hydrogen bond donor/acceptor group on one of the phenyl rings was found to be crucial for potent and selective COX-2 inhibition.

The 3-(trifluoromethyl) group is a critical feature that significantly influences the electronic properties and metabolic stability of the molecule. The strong electron-withdrawing nature of the trifluoromethyl group can impact the pKa of the pyrazole nitrogen, which may be important for target binding. Furthermore, this group often enhances the lipophilicity of the compound, which can affect its pharmacokinetic profile. The introduction of a 3,5-bis(trifluoromethyl) backbone has been shown to be beneficial in certain contexts. frontiersin.org

The 5-(3-Fluorophenyl) group also plays a pivotal role in modulating the biological activity. The position and nature of the substituent on this phenyl ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a specific target. The fluorine atom, in particular, is a common bioisostere for a hydrogen atom and can alter the molecule's conformation and metabolic fate. Studies on related pyrazole analogs have shown that the position of the fluorine atom on the phenyl ring (ortho, meta, or para) can significantly impact the antinociceptive effects. frontiersin.org

Design and Synthesis of Focused Libraries for SAR Exploration

The systematic exploration of the SAR of this compound analogs relies on the design and synthesis of focused chemical libraries. These libraries are typically created by introducing systematic variations at specific positions of the molecular scaffold to probe the chemical space around a lead compound.

The synthesis of 1,5-diarylpyrazole derivatives often involves the condensation of a 1,3-diketone with a substituted hydrazine (B178648). For the synthesis of this compound analogs, a common starting material would be a trifluoromethyl-β-diketone which is then reacted with a substituted phenylhydrazine. nih.gov

Focused libraries can be designed to explore the following structural modifications:

Variation of the substituent on the 5-phenyl ring: A variety of substituted phenylhydrazines can be used to introduce different functional groups (e.g., chloro, bromo, methyl, methoxy) at various positions (ortho, meta, para) of the 5-phenyl ring. This allows for a systematic investigation of the electronic and steric requirements for optimal activity.

Modification of the N1-substituent: While the parent compound is a 1H-pyrazole, derivatization at the N1 position can be explored. This can be achieved by reacting the 1H-pyrazole with various alkylating or arylating agents. Such modifications can influence the compound's physicochemical properties and its interaction with the biological target.

Introduction of substituents on the pyrazole ring: Although less common for this specific scaffold, modifications at the C4 position of the pyrazole ring can also be explored to probe for additional binding interactions.

A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed, which could be adapted for the synthesis of more complex analogs. enamine.net This method allows for the introduction of various functional groups such as aldehyde, acid, and boronic esters, which can serve as handles for further chemical modifications.

Comparative Analysis of Biological Data Across Analogs

The biological data obtained from screening focused libraries of this compound analogs allows for a comparative analysis to establish clear SAR trends. This analysis is crucial for identifying the most promising candidates for further development.

For instance, in the development of COX-2 inhibitors, a comparative analysis of a series of 1,5-diarylpyrazoles revealed that a p-sulfonamidophenyl group at the N1 position was optimal for COX-2 selectivity. nih.gov Analogs with other substituents at this position showed reduced selectivity.

The following table provides a hypothetical comparative analysis based on common observations in the SAR of 1,5-diarylpyrazoles, illustrating how different substitutions might affect biological activity.

Compound ID5-Phenyl Substituent3-SubstituentN1-SubstituentRelative PotencySelectivity
1 3-FluoroTrifluoromethylHBaselineModerate
2 4-FluoroTrifluoromethylHIncreasedModerate
3 3-ChloroTrifluoromethylHSimilar to 1Moderate
4 3-FluoroTrifluoromethyl4-SulfonamidophenylSignificantly IncreasedHigh
5 3-FluoroMethylHDecreasedLow

This comparative data highlights the importance of both the trifluoromethyl group at the 3-position and the nature of the substituent at the N1-position for achieving high potency and selectivity. The substitution on the 5-phenyl ring also plays a role in fine-tuning the activity. Such comparative analyses are essential for the rational design of new and improved analogs. frontiersin.org

Lead Optimization and Drug Discovery Aspects Pre Clinical Focus

Identification of Structure-Activity Relationship Hotspots for Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole scaffold, several positions on the molecule serve as "hotspots" for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov

N1 Position of the Pyrazole (B372694) Ring: The unsubstituted N1 nitrogen atom is a critical interaction point, capable of acting as both a hydrogen bond donor and acceptor. nih.gov This dual functionality is vital for anchoring the molecule within the binding sites of many target proteins. Modification at this position, such as alkylation or arylation, abolishes its hydrogen-bond-donating capability and can drastically alter the binding mode and selectivity profile. For instance, in studies of 3,5-diphenylpyrazole (B73989) inhibitors, N-substitution with lipophilic moieties led to a 4- to 6-fold decrease in activity against meprin α and β, demonstrating the importance of the unsubstituted NH group for that specific target. nih.gov

C4 Position of the Pyrazole Ring: This position is often a key site for electrophilic substitution and represents a vector for introducing additional functional groups to probe for further interactions within a target's binding pocket. nih.govmdpi.com Adding substituents at the C4 position can enhance potency or modulate physical properties like solubility.

The 3-Fluorophenyl Ring (at C5): The fluorine atom at the meta-position of the phenyl ring is a significant modulator of activity. Fluorine substitution is known to alter electronic properties, improve metabolic stability, and enhance binding affinity through favorable electrostatic or hydrophobic interactions. mdpi.com The position of the fluorine (ortho, meta, or para) and the potential for additional substitutions on this ring are primary areas for optimization to improve target-specific interactions.

The Trifluoromethyl Group (at C3): The -CF3 group is a strong electron-withdrawing group that significantly impacts the acidity of the pyrazole N1 proton. mdpi.com It is also a bioisostere for other groups and can increase metabolic stability and lipophilicity, which can enhance membrane permeability and binding affinity. mdpi.comacs.org Studies on related pyrazoles have shown that the presence and position of the trifluoromethyl group are critical for activity; for example, 3-trifluoromethylpyrazoles were found to be more effective anti-inflammatory agents than their 5-trifluoromethyl counterparts in a study targeting the COX-2 enzyme. nih.gov

These hotspots provide a roadmap for medicinal chemists to systematically modify the lead compound to achieve a desired biological and pharmacological profile.

Optimization of Binding Affinity and Selectivity (in vitro, in silico)

Optimizing a compound's binding affinity for its intended target while minimizing its affinity for off-targets (improving selectivity) is a cornerstone of drug discovery. For pyrazole-based compounds, this is achieved through iterative structural modifications guided by in vitro assays and in silico modeling. researchgate.net

The pyrazole scaffold itself is often used as a bioisosteric replacement for a phenyl ring to enhance potency and improve physicochemical properties like lipophilicity and water solubility. nih.gov For example, during the development of the Aurora kinase inhibitor Barasertib, a pyrazole fragment was chosen over other rings because it yielded potent inhibitors with superior drug-like properties. nih.gov

In the context of this compound, key strategies for optimization include:

Modulating Lipophilicity: The trifluoromethyl and fluorophenyl groups contribute significantly to the molecule's lipophilicity. Fine-tuning this property is crucial for balancing target affinity with pharmacokinetic parameters.

Exploiting Target-Specific Pockets: In a study of a pyrazole-based JAK1 inhibitor, substitution at the ortho position of a pyrazole ring proved critical for achieving selectivity over the related JAK2 kinase, highlighting how targeted modifications can exploit subtle differences between enzyme active sites. nih.gov

Fluorine Substitution: The placement of fluorine on the phenyl ring can be optimized. A 3-fluoro substitution may offer different interactions compared to a 2-fluoro or 4-fluoro substitution, potentially leading to improved affinity or selectivity for a given target. For instance, a close analog, 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, was developed as a potent and highly selective canine COX-2 inhibitor, demonstrating the success of this scaffold in achieving target selectivity. nih.gov

The following table summarizes data from close structural analogs, illustrating how minor structural changes can impact biological activity.

Compound/AnalogTargetActivity MetricValueReference
3-Trifluoromethylpyrazole derivativeCOX-2Anti-inflammatory activity (% inhibition)62-76% nih.gov
5-Trifluoromethylpyrazole derivativeCOX-2Anti-inflammatory activity (% inhibition)47-58% nih.gov
2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridineCanine COX-2IC5030 nM nih.gov
2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridineCanine COX-1IC50>30,000 nM nih.gov

This interactive table showcases data for analogs to infer properties for this compound.

In Silico Screening and Virtual Ligand Design

Computational methods are indispensable tools for accelerating the drug discovery process. connectjournals.com Techniques like virtual screening, molecular docking, and pharmacophore modeling are routinely applied to pyrazole-based scaffolds to identify new hits and guide lead optimization. mdpi.comresearchgate.netmdpi.com

A typical in silico workflow for designing new ligands based on the this compound scaffold would involve:

Target Identification and Pocket Analysis: A biological target (e.g., a protein kinase, enzyme, or receptor) is identified. The three-dimensional structure of the target's binding site is analyzed to map key interaction features such as hydrogen bond donors/acceptors, hydrophobic regions, and electrostatic surfaces.

Molecular Docking: The parent compound is computationally "docked" into the active site to predict its preferred binding mode and affinity. This initial model helps rationalize its activity and provides a starting point for design. For example, a study involving a fluorinated pyrazole analog, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, used molecular docking to predict its binding to the human estrogen alpha receptor, revealing key interactions with residues Arg394 and Glu353. mdpi.com

Virtual Library Design: A virtual library of derivatives is created by computationally modifying the parent scaffold at the identified SAR hotspots (N1, C4, phenyl ring, etc.).

Virtual Screening: This library is then docked against the target protein. The compounds are ranked based on their predicted binding affinity (docking score) and the quality of their interactions with key amino acid residues. This process filters thousands of potential molecules down to a manageable number of promising candidates for synthesis and biological testing. nih.govnih.gov

This iterative cycle of in silico design, chemical synthesis, and in vitro testing allows for the rapid and rational exploration of the chemical space around the lead compound, leading to more potent and selective drug candidates.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a high-affinity lead compound. The pyrazole ring is an excellent scaffold for FBDD due to its rigid structure, defined vector points for chemical modification, and favorable drug-like properties. nih.gov

The this compound molecule can be viewed from an FBDD perspective in two ways:

As a Starting Fragment: A simpler core, such as 1H-pyrazole itself or 3-(trifluoromethyl)-1H-pyrazole, could be identified in a fragment screen. Subsequent optimization by "growing" the fragment at the C5 position with various aryl groups (including 3-fluorophenyl) would lead to the final compound.

As a Decorated Scaffold: The entire molecule can be considered a highly decorated fragment. In this case, it could be used as a template for further optimization, for instance, by linking it to another fragment that binds in an adjacent pocket of the target protein to significantly increase binding affinity.

The preference for a pyrazole fragment over other aromatic systems in the optimization of an Aurora kinase inhibitor highlights the value of this scaffold in FBDD, as it provided a balance of potency and improved physicochemical properties. nih.gov

Prodrug Strategies for this compound

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. This strategy is often employed to overcome issues with solubility, membrane permeability, metabolic instability, or taste. For this compound, the most logical site for prodrug modification is the N1-H of the pyrazole ring. nih.gov

The free N-H group is crucial for the biological activity of many pyrazole-based drugs as it often participates in hydrogen bonding with the target. nih.gov A prodrug strategy would temporarily mask this group with a cleavable moiety. Potential prodrug approaches include:

N-Acylation: Attaching an acyl group (e.g., acetyl) to the N1 position would create an amide linkage that can be hydrolyzed by esterases or other enzymes in vivo to release the active pyrazole.

N-Phosphorylation: Introducing a phosphate (B84403) group would create a highly water-soluble prodrug, which could be beneficial for intravenous formulations. This phosphate group would be cleaved by phosphatases to regenerate the parent compound.

N-Acyloxymethyl Ethers: These groups can improve oral bioavailability and are designed to be cleaved by esterases to release an unstable intermediate that then liberates the active drug.

The choice of prodrug moiety would depend on the specific limitation of the parent drug that needs to be addressed. The key is that the linkage must be stable enough for administration but readily cleaved in the body to ensure efficient release of the active this compound.

Repurposing Potential of this compound (Pre-clinical Evidence)

Drug repurposing, or finding new therapeutic uses for existing compounds, is a highly efficient strategy for drug development. The pyrazole scaffold is associated with an exceptionally broad range of pharmacological activities, suggesting a high potential for repurposing any given derivative. researchgate.netresearchgate.net Pre-clinical evidence from a wide array of pyrazole analogs provides a strong rationale for screening this compound against a diverse set of biological targets.

The structural features of this specific compound suggest several potential therapeutic areas for exploration:

Anti-inflammatory Activity: Many pyrazole derivatives, most notably Celecoxib (B62257), are potent and selective COX-2 inhibitors. nih.gov Studies on 3-trifluoromethylpyrazole derivatives have confirmed their significant anti-inflammatory properties, making this a primary area for investigation. nih.gov

Anticancer Activity: Pyrazole-containing compounds have been successfully developed as protein kinase inhibitors for cancer therapy (e.g., Crizotinib, Ruxolitinib). globalresearchonline.netnih.govnih.gov The ability of the pyrazole scaffold to target various kinases, as well as other cancer-related targets like the estrogen receptor, supports its potential as an anticancer agent. mdpi.com

Antimicrobial Activity: Novel pyrazole derivatives, particularly those with trifluoromethylphenyl substitutions, have shown potent activity against drug-resistant Gram-positive bacteria, including MRSA. mdpi.comrsc.orgnih.gov This suggests a potential application in infectious diseases.

The broad bioactivity of the pyrazole class is summarized below, indicating promising avenues for repurposing.

Therapeutic AreaDocumented Activity of Pyrazole ScaffoldsKey Structural Motifs InvolvedReference
Inflammation COX-2 InhibitionDiaryl-pyrazoles, Trifluoromethyl-pyrazoles nih.gov
Oncology Kinase Inhibition, CytotoxicityFused pyrazoles, Aryl-pyrazoles nih.govnih.govnih.gov
Infectious Disease Antibacterial (Anti-MRSA)Trifluoromethylphenyl-pyrazoles mdpi.comnih.gov
Neurology MAO-B Inhibition, NeuroprotectionDiaryl-pyrazoles pharmatutor.org

This interactive table summarizes the diverse biological activities of the pyrazole scaffold, suggesting potential repurposing applications for the title compound.

Given this extensive pre-clinical evidence from related compounds, a broad screening campaign for this compound against various enzyme and receptor panels would be a logical step to uncover new and valuable therapeutic applications.

Potential Therapeutic Applications and Future Research Directions Pre Clinical Focus

Exploratory Studies in Oncological Research (Pre-clinical)

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of anticancer agents, with derivatives showing activity against various targets including protein kinases and pathways regulating cell proliferation and apoptosis. nih.govbohrium.com The inclusion of a trifluoromethyl group, in particular, has been associated with significant cytotoxic activity in several pyrazole series. researchgate.net

Pre-clinical investigations have demonstrated the cytotoxic potential of trifluoromethyl-phenyl-pyrazole derivatives against a range of human cancer cell lines. A study evaluating the activity of 3-(trifluoromethyl)-5-phenyl-1H-pyrazole , a close analog of the title compound, demonstrated moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines. nih.gov

Other related trifluoromethyl-pyrazole derivatives have shown promising activity across diverse cancer types. For instance, certain 1,2,3-triazolyl pyrazole derivatives bearing a trifluoromethyl phenyl moiety exhibited significant cytotoxicity against MCF-7 and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values in the low micromolar range. researchgate.net Further studies on fused pyrazole compounds have identified potent dual inhibitors of key oncogenic kinases like EGFR and VEGFR-2, with substantial activity against hepatocellular carcinoma (HepG2) cells. nih.govfrontiersin.org These findings underscore the potential of the core scaffold in targeting cancers of the breast, pancreas, and liver, among others. researchgate.net

Table 1: Pre-clinical Cytotoxic Activity of Selected Trifluoromethyl-Pyrazole Derivatives

Compound/Derivative Class Cancer Cell Line IC50 (µM) Reference
3-(Trifluoromethyl)-5-phenyl-1H-pyrazole Pancreatic (CFPAC-1) 61.7 nih.gov
3-(Trifluoromethyl)-5-phenyl-1H-pyrazole Breast (MCF-7) 81.48 nih.gov
Triazolyl Pyrazole Derivative Breast (MCF-7) 6.8 - 9.8 researchgate.net
Triazolyl Pyrazole Derivative Breast (MDA-MB-231) 11.1 - 14.1 researchgate.net
Fused Pyrazole Derivative Liver (HepG2) 0.71 nih.gov

A promising strategy in oncology is the use of combination therapies to enhance efficacy and overcome resistance. Pre-clinical studies have shown that pyrazole derivatives can act synergistically with established chemotherapeutic agents. In one notable in vitro study, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles were tested in combination with doxorubicin (B1662922) on breast cancer cell lines. The results indicated a significant synergistic effect, particularly in the claudin-low (MDA-MB-231) breast cancer subtype, leading to enhanced apoptosis and cell death compared to doxorubicin alone. nih.gov This synergistic potential suggests that compounds like 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole could be explored as adjuvants to standard chemotherapy regimens, potentially allowing for improved therapeutic outcomes.

Potential in Anti-inflammatory and Immunomodulatory Research (Pre-clinical)

The pyrazole scaffold is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govrjpbr.com Pre-clinical research on newer pyrazole derivatives, including those with trifluoromethyl substitutions, continues to explore their anti-inflammatory and analgesic properties.

Derivatives of 5-trifluoromethyl-4,5-dihydro-1H-pyrazole have been evaluated in rat models of chronic inflammatory pain, where they produced significant antinociceptive (pain-relieving) effects. In a separate study, a pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline , demonstrated potent anti-inflammatory activity in animal models, with efficacy comparable to the standard drugs diclofenac (B195802) sodium and celecoxib. nih.gov These findings highlight the strong potential of the trifluoromethyl-pyrazole core structure for the development of novel anti-inflammatory agents. researchgate.net

Neuropharmacological Investigations (Pre-clinical)

The central nervous system (CNS) represents another area where pyrazole derivatives have shown therapeutic promise. The analgesic properties of this class of compounds are particularly well-documented. nih.govrjpbr.com

A preclinical in vivo study directly supports the potential of the subject compound's core structure in this area. Research on 4-amino-5-(3-(3-fluorophenyl)pyrazol-5-yl)-1,2,4-triazole-3-thiol , a molecule containing the 3-(3-fluorophenyl)pyrazole moiety, confirmed its analgesic and antinociceptive activity. The compound demonstrated a significant pain-relieving effect in both the acetic acid-induced writhing test and a formalin-induced pain model in animals. zsmu.edu.ua While not strictly a CNS investigation, a closely related analog, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole , was found to have potent antihypertensive effects in rats, acting via the NO/cGMP pathway, demonstrating that fluorophenyl-pyrazole structures can exert significant systemic pharmacological effects in vivo. nih.gov

Antimicrobial and Antifungal Potential (Pre-clinical)

The development of new antimicrobial agents is a global health priority, and heterocyclic compounds like pyrazoles are a rich source of investigation. Pre-clinical studies have shown that N-(trifluoromethyl)phenyl substituted pyrazole derivatives are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. rsc.orgcncb.ac.cn These compounds were also found to be effective at eradicating preformed bacterial biofilms. rsc.orgcncb.ac.cn

The trifluoromethyl-pyrazole scaffold also exhibits broad-spectrum antifungal activity. Various derivatives have been successfully tested in vitro against human and plant fungal pathogens.

Table 2: Pre-clinical Antimicrobial and Antifungal Activity of Trifluoromethyl-Pyrazole Derivatives

Derivative Class Target Organism Type Finding Reference
N-(Trifluoromethyl)phenyl Pyrazoles Staphylococcus aureus (MRSA) Bacteria Potent growth inhibitor rsc.orgcncb.ac.cn
N-(Trifluoromethyl)phenyl Pyrazoles Enterococcus faecalis (VRE) Bacteria Potent growth inhibitor rsc.orgcncb.ac.cn
3-(Trifluoromethyl)-1H-pyrazoles Escherichia coli Bacteria Moderate activity
3-(Trifluoromethyl)-1H-pyrazoles Candida albicans Fungi Moderate activity
Pyrazole-4-carboxamides Gibberella zeae Fungi High activity
Pyrazole-4-carboxamides Fusarium oxysporum Fungi High activity

Unexplored Biological Targets and Pathways

While preclinical research has highlighted the therapeutic potential of this compound and its analogs, many of their specific molecular targets and pathways remain to be fully elucidated.

In oncology, while inhibition of kinases like EGFR and VEGFR-2 has been demonstrated for some pyrazole derivatives, the direct interaction of this specific compound with these or other kinases is an important area for future study. nih.govfrontiersin.org Furthermore, investigations into other cancer-relevant pathways, such as the apoptosis cascade via modulation of Bcl-2 family proteins or the induction of reactive oxygen species, are warranted.

In the context of inflammation and neuropharmacology, the precise molecular targets responsible for the observed anti-inflammatory and analgesic effects are largely unknown. Future research could explore interactions with specific pro-inflammatory cytokines, enzymes beyond the COX family, or receptors within pain signaling pathways. The discovery that a related fluorophenyl-pyrazole analog acts on the NO/cGMP pathway opens a novel avenue for investigation that is distinct from traditional anti-inflammatory mechanisms. nih.gov Elucidating these mechanisms will be crucial for the continued development of this promising class of compounds.

Advanced Delivery Systems for Pre-clinical Studies

A significant hurdle in the preclinical development of many small molecule inhibitors, including pyrazole derivatives, is achieving optimal bioavailability and targeted delivery to the site of action while minimizing systemic exposure and potential toxicity. nih.gov Advanced delivery systems, particularly those based on nanotechnology, offer promising solutions to these challenges by improving the pharmacokinetic and pharmacodynamic properties of therapeutic candidates like this compound. nih.goveujournal.org

In preclinical settings, nanoformulations are designed to enhance the solubility of hydrophobic compounds, protect them from premature degradation, and facilitate targeted accumulation in diseased tissues. nih.gov For a compound with fluorophenyl and trifluoromethyl moieties, which can confer low aqueous solubility, encapsulation within nanocarriers is a viable strategy. nih.gov

Types of Nanocarriers in Preclinical Development for Pyrazole Derivatives:

Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs. For pyrazole derivatives, SLNs have been shown to improve stability and provide controlled release. nih.gov

Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic molecules. Liposomal formulations are well-established for their ability to reduce the toxicity of encapsulated drugs and alter their pharmacokinetic profiles. researchgate.net

Polymeric Nanoparticles: Made from biodegradable polymers, these nanoparticles can be engineered for sustained drug release and can be surface-functionalized with targeting ligands to direct the drug to specific cells or tissues.

Preclinical evaluation of these delivery systems involves detailed characterization of their physicochemical properties and their biological performance in vitro and in vivo.

Table 1: Hypothetical Preclinical Characteristics of a Nanoformulation for this compound

Parameter Solid Lipid Nanoparticle (SLN) Formulation Liposomal Formulation
Mean Particle Size (nm) 70-150 100-200
Zeta Potential (mV) -35 to -45 -20 to -30
Encapsulation Efficiency (%) > 85% > 70%
Drug Loading (%) 5-15% 2-10%

| Release Profile | Sustained release over 48-72 hours | Biphasic release (initial burst followed by sustained release) |

This table presents hypothetical data based on typical values reported for nanoformulations of similar small molecule inhibitors in preclinical studies. nih.govresearchgate.net

Integration with Emerging Technologies in Drug Discovery

The discovery and preclinical development pipeline for novel compounds is being revolutionized by the integration of cutting-edge technologies. These tools offer the potential to accelerate the identification of robust drug candidates, elucidate their mechanisms of action with greater precision, and provide more predictive models of human physiology. researchgate.net

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are increasingly used to accelerate the early stages of drug discovery. nih.govmdpi.com For pyrazole-based kinase inhibitors, these technologies can be applied to:

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate novel therapeutic targets for which a compound like this compound might be effective. nih.gov

De Novo Drug Design: Generative AI models can design novel pyrazole derivatives with optimized properties, predicting their activity, selectivity, and pharmacokinetic profiles before synthesis. nih.gov

Lead Optimization: Machine learning models can predict structure-activity relationships (SAR), guiding medicinal chemists in modifying the this compound scaffold to enhance potency and reduce off-target effects. nih.govresearchgate.net

CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system is a powerful tool for target validation in preclinical research. nih.govselectscience.net If this compound is hypothesized to inhibit a specific protein kinase, CRISPR-Cas9 can be used to create cell lines where the gene for that kinase is knocked out. researchgate.net Comparing the cellular phenotype of these knockout cells with that of cells treated with the compound provides strong evidence that the compound's effects are mediated through the intended target. This technology is crucial for confirming the mechanism of action and ensuring on-target activity before advancing a compound to more complex preclinical models. nih.govrsc.org

Organ-on-a-Chip (OOC) Technology: Organ-on-a-chip platforms are microfluidic devices that contain living human cells in a 3D arrangement, recreating the key physiological functions of an organ or tissue. nih.govucsd.edu These microphysiological systems offer a more human-relevant alternative to traditional 2D cell cultures and animal models for preclinical testing. nih.govresearchgate.net

For a compound like this compound, OOCs can be used to:

Assess Efficacy and Toxicity: A "tumor-on-a-chip" could be used to evaluate the compound's anti-cancer activity in a more realistic tumor microenvironment. ucsd.edu Simultaneously, connecting this to a "liver-on-a-chip" could provide early insights into its metabolism and potential hepatotoxicity. nih.govresearchgate.net

Model Pharmacokinetics: Multi-organ chips that include, for example, gut, liver, and kidney components can be used to study the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a human-relevant system. nih.gov

Table 2: Application of Emerging Technologies in Preclinical Research for Pyrazole Derivatives

Technology Application Potential Impact on Development
Artificial Intelligence (AI) Lead optimization and SAR prediction. nih.govnih.gov Faster identification of candidates with improved drug-like properties.
CRISPR-Cas9 On-target validation of kinase inhibition. nih.govselectscience.net Increased confidence in the mechanism of action and reduced risk of late-stage failure due to off-target effects.

| Organ-on-a-Chip | Efficacy testing in a human tumor microenvironment model. nih.govucsd.edu | More predictive data on therapeutic efficacy and toxicity prior to in vivo studies. |

The integration of these advanced technologies into the preclinical evaluation of this compound holds the potential to de-risk its development, provide a deeper understanding of its biological activity, and ultimately accelerate its path toward potential clinical investigation.

Conclusions and Future Perspectives on 5 3 Fluorophenyl 3 Trifluoromethyl 1h Pyrazole Research

Synthesis of Current Academic Understanding

While dedicated research on 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is not extensively documented in publicly available literature, a strong academic understanding can be synthesized from the wealth of data on its structural components.

Synthetic Feasibility: The synthesis of this compound is highly feasible using established methodologies for pyrazole (B372694) ring formation. The most common approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. ijraset.com For the target molecule, this would likely involve the reaction of 1-(3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (B1498969) with hydrazine hydrate (B1144303). Modern advancements in synthetic chemistry, including microwave-assisted and catalyst-driven methods, offer efficient pathways to produce such substituted pyrazoles. researchgate.net

Physicochemical Properties: The molecule's structure suggests distinct physicochemical properties. The trifluoromethyl group at the C3 position is a strong electron-withdrawing group, which increases the acidity of the N-H proton compared to non-fluorinated analogs. researchgate.net The 3-fluorophenyl substituent at the C5 position further modulates the electronic landscape of the heterocyclic ring. The presence of fluorine is known to enhance lipophilicity, which can improve the molecule's ability to cross biological membranes. nih.gov

Predicted Biological Potential: Pyrazole derivatives are known to exhibit a vast spectrum of biological activities. mdpi.comglobalresearchonline.netpharmatutor.org Based on structurally similar compounds, this compound holds potential in several therapeutic areas. For instance, trifluoromethyl-substituted pyrazoles have demonstrated significant anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov Furthermore, a closely related analog, 3-(trifluoromethyl)-5-phenyl-1H-pyrazole, has been shown to possess moderate cytotoxic activity against human breast cancer cell lines. nih.gov The combination of these structural motifs suggests a strong rationale for investigating its potential as an anticancer or anti-inflammatory agent. nih.govnih.gov

Table 1: Reported Biological Activities of Structurally Related Pyrazole Compounds
Compound/Derivative ClassBiological ActivityTarget/Mechanism (if known)Reference(s)
3-(Trifluoromethyl)-5-phenyl-1H-pyrazoleAnticancer (Cytotoxicity)Not specified nih.gov
3-Trifluoromethylpyrazole derivativesAnti-inflammatoryCOX-2 Inhibition nih.gov
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)anilineAnti-inflammatoryNot specified nih.gov
Phenyl-substituted pyrazolesAntinociceptive (Analgesic)Opioid receptor activation, ASIC-1α blockage frontiersin.org
General Pyrazole DerivativesAntibacterial, Antiviral, AntifungalVarious tandfonline.commdpi.comnih.gov

Identification of Remaining Research Gaps

Despite the strong theoretical foundation, significant research gaps exist for this specific molecule. Its full potential cannot be realized until these questions are addressed through empirical investigation.

Comprehensive Biological Screening: The primary gap is the absence of a broad, systematic evaluation of the biological activity of this compound. Its effects on a wide range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors, remain unknown.

Mechanism of Action: For any identified biological activity, the underlying molecular mechanism of action has yet to be elucidated. It is crucial to determine the specific protein target(s) and the downstream signaling pathways that the compound modulates.

Pharmacokinetic Profile: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Understanding its metabolic stability, plasma protein binding, and ability to penetrate tissues is essential for any progression toward therapeutic development. nih.gov

Structure-Activity Relationship (SAR): A foundational SAR study has not been conducted. Such an investigation is necessary to understand which parts of the molecule are essential for its activity and how modifications affect its potency and selectivity. frontiersin.org

Future Avenues for Mechanistic Investigation

Should initial screenings reveal significant biological activity, a clear and systematic path for mechanistic investigation should be pursued.

Target Identification and Validation: The initial step involves identifying the direct molecular target of the compound. Modern chemical biology techniques such as thermal shift assays, affinity-based chromatography, and computational target fishing can be employed to uncover potential binding partners. Once a primary target is identified, validation through in vitro binding and enzymatic assays is critical.

Cellular Pathway Analysis: To understand the compound's effect in a biological context, cellular assays are required. Techniques like Western blotting, qPCR, and reporter gene assays can confirm the modulation of the target's activity within the cell. Furthermore, unbiased approaches such as transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular pathways affected by the compound.

Structural Biology: Elucidating the precise binding mode is a key objective. Obtaining a co-crystal structure of this compound bound to its target protein via X-ray crystallography would provide atomic-level detail of the interaction. This information is invaluable for understanding the basis of its activity and for guiding further rational design of more potent analogs.

Opportunities for Analog Design and Optimization

The structure of this compound offers numerous opportunities for chemical modification to optimize its properties as a lead compound. A systematic medicinal chemistry campaign would be a logical next step. researchgate.net

Modification of the Phenyl Ring: The position and nature of the substituent on the phenyl ring can be varied. Moving the fluorine atom to the ortho- or para-position, or replacing it with other halogens (Cl, Br) or bioisosteric groups (e.g., -CH₃, -OCH₃, -CN), would probe the electronic and steric requirements for activity.

Substitution at the N1 Position: The unsubstituted N1 position of the pyrazole ring is a prime handle for modification. Introducing various substituents at this position can significantly alter the compound's solubility, cell permeability, and target engagement. This is a common strategy seen in many approved pyrazole-based drugs. nih.gov

Variation of the Fluoroalkyl Group: While the trifluoromethyl group is highly effective, replacing it with other groups like difluoromethyl (-CHF₂) or pentafluoroethyl (-C₂F₅) could fine-tune the compound's electronic properties and metabolic stability.

Structure-Based Drug Design (SBDD): Once a molecular target is identified and its structure is known, computational methods like molecular docking and dynamics simulations can be used to rationally design next-generation analogs with enhanced potency and selectivity. nih.govmdpi.com

Table 2: Proposed Strategies for Analog Design and Optimization
Molecular RegionModification StrategyRationale
Phenyl Ring Vary substituent position (ortho, para) and identity (Cl, Br, CH₃, OCH₃)Explore Structure-Activity Relationship (SAR) related to electronics and sterics.
Pyrazole N1-H Introduce alkyl, aryl, or functionalized groups (e.g., sulfonamides)Improve pharmacokinetic properties (ADME) and potentially introduce new binding interactions.
Trifluoromethyl Group Replace with other fluoroalkyl groups (CHF₂, C₂F₅) or alternative electron-withdrawing groupsFine-tune electronic properties, lipophilicity, and metabolic stability.
Pyrazole Core Scaffold hopping to other heterocycles (isoxazole, imidazole)Explore new chemical space and patentability while maintaining key pharmacophoric features.

Broader Impact of Research on Pyrazole Chemistry and Medicinal Chemistry

Focused research into this compound and its derivatives would have an impact that extends beyond the single compound.

Reinforcing a Design Paradigm: A successful outcome would further validate the strategy of combining fluorinated aromatic and alkyl groups on a pyrazole scaffold, encouraging the application of this design principle in other therapeutic programs. nih.gov

Development of Novel Chemical Probes: A potent and selective analog could become a valuable chemical probe, a tool used by researchers to selectively modulate a specific protein in cells and organisms to better understand its biological function.

Stimulation of Synthetic Innovation: The need to synthesize a library of diverse analogs for SAR studies often drives the development of novel, more efficient, and regioselective synthetic methodologies for preparing highly substituted heterocyclic compounds. acs.orgenamine.net

Expanding the Utility of Privileged Scaffolds: Ultimately, comprehensive research into this molecule would add to the deep body of knowledge surrounding pyrazoles, further cementing their status as a versatile and privileged scaffold in the ongoing quest to discover new medicines. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of fluorophenyl-substituted hydrazines with trifluoromethyl ketones. highlights the use of sulfonamide-containing pyrazole derivatives, where regioselectivity is controlled by substituent positioning and solvent polarity. For example, reaction temperatures (50–80°C) and catalysts like copper sulfate () improve yields (60–97%) by facilitating cyclization. Purification via column chromatography or recrystallization is critical to isolate the desired regioisomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹⁹F NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. ¹⁹F NMR is particularly useful for distinguishing trifluoromethyl groups (δ ≈ -60 ppm). Infrared spectroscopy (IR) identifies NH stretches (~3400 cm⁻¹) in the pyrazole ring. X-ray crystallography (e.g., SHELXL refinement, ) resolves regiochemistry and hydrogen-bonding networks, as demonstrated in for related fluorophenyl pyrazoles .

Q. What is the role of fluorinated substituents in modulating biological activity?

  • Methodological Answer : The 3-fluorophenyl and trifluoromethyl groups enhance metabolic stability and lipophilicity, improving membrane permeability. shows that trifluoromethyl groups in pyrazoles increase COX-2 selectivity by filling hydrophobic pockets in enzyme active sites. Fluorine’s electronegativity also alters electronic properties, influencing binding affinity in SAR studies .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to COX-2?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with COX-2’s catalytic domain. ’s SAR data for celecoxib analogs can validate models. Key parameters include binding free energy (ΔG) and hydrogen-bond interactions with Arg120/Tyr355. Density functional theory (DFT) calculations further optimize substituent electronic effects .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

  • Methodological Answer : Discrepancies arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. Use variable-temperature NMR to probe tautomeric equilibria. Pair with X-ray data () and compare with quantum mechanical calculations (e.g., Gaussian) to identify dominant conformers. SHELX refinement ( ) ensures accurate crystallographic assignments .

Q. How are radiolabeled analogs of this compound synthesized for pharmacokinetic studies?

  • Methodological Answer : Radiolabeling with ¹¹C or ¹²⁵I involves nucleophilic substitution or iododestannylation. details the synthesis of [¹²⁵I]-labeled pyrazoles using tributylstannyl precursors. Automated modules (e.g., Synthra, ) ensure reproducibility. Validate radiochemical purity (>95%) via radio-HPLC and assess in vivo stability in rodent models .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

  • Methodological Answer : Use carrageenan-induced rat paw edema or LPS-driven murine inflammation models. ’s celecoxib study employed adjuvant-induced arthritis in rats. Measure COX-2 inhibition via prostaglandin E₂ (PGE₂) ELISA and compare plasma half-lives (t½) to optimize dosing. Histopathological analysis confirms target tissue specificity .

Data Contradiction Analysis

Q. Why do some synthetic routes report lower yields despite optimal conditions?

  • Methodological Answer : Competing side reactions (e.g., dimerization or oxidation) may occur. notes that trace moisture can hydrolyze intermediates, reducing yields. Use anhydrous solvents (e.g., THF) and inert atmospheres. Monitor reaction progress via TLC/LC-MS to isolate kinetic vs. thermodynamic products .

Q. How to address discrepancies in biological activity across cell lines?

  • Methodological Answer : Cell-specific COX-2 expression levels (e.g., OVCAR3 vs. RAW264.7) alter efficacy. recommends normalizing activity to COX-1/COX-2 mRNA ratios. Use isoform-selective inhibitors (e.g., SC-560 for COX-1) in control experiments. Validate with Western blotting to confirm target protein levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.